![molecular formula C13H14N2O3S B13843657 [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate: is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides under basic conditions.
Acetylation: Finally, the acetate group is introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, reducing reaction times and improving efficiency.
Catalytic Processes: Catalysts such as palladium or platinum are used to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, thiols, and solvents like dimethylformamide and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in various biological pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal strains.
Medicine
Drug Development: The compound is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infections.
Industry
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: The compound is used in the formulation of pharmaceutical products due to its biological activity.
作用机制
The mechanism of action of [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Benzothiophene: The parent compound with a simpler structure.
Thiophene: A related heterocyclic compound with a sulfur atom in a five-membered ring.
Benzofuran: A similar compound with an oxygen atom instead of sulfur.
Uniqueness
Structural Complexity: [1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate has a more complex structure compared to its simpler analogs, contributing to its unique biological activities.
Biological Activity: The presence of the carbamoylamino and acetate groups enhances its interaction with biological targets, making it more potent in various applications
属性
分子式 |
C13H14N2O3S |
|---|---|
分子量 |
278.33 g/mol |
IUPAC 名称 |
[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-8(15(13(14)17)18-9(2)16)12-7-10-5-3-4-6-11(10)19-12/h3-8H,1-2H3,(H2,14,17) |
InChI 键 |
SOQHOAQNHIYGEE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





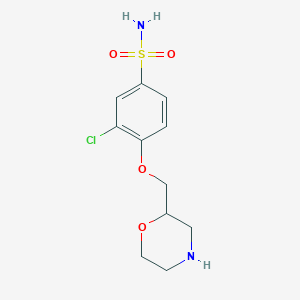

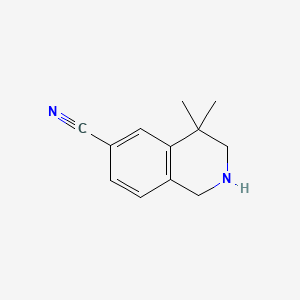
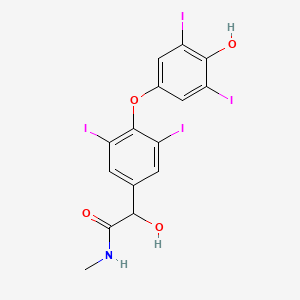
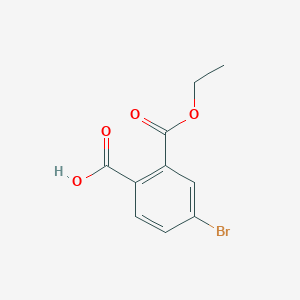
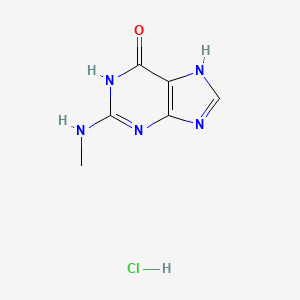
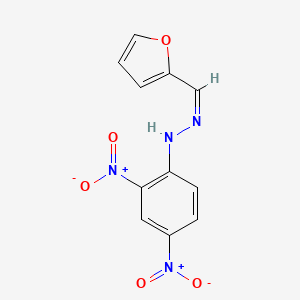
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
